3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
Description
Properties
IUPAC Name |
(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-19-11-4-2-10(3-5-11)13(18)6-7-17-20-9-12-8-16-14(15)21-12/h2-5,7-8H,6,9H2,1H3/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMIQRVZQXVUSL-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=NOCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxime functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential use as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological properties.
Industry: It is investigated for use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime involves its interaction with specific molecular targets. The thiazole ring and oxime group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Aromatic Ring
Compound A : 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime (CAS 338414-43-0)
- Molecular Formula : C₁₉H₁₄ClFN₂O₂S
- Molar Mass : 396.85 g/mol
- Key Differences :
- Replaces the 4-methoxyphenyl group with a 2-phenylthiazole moiety.
- The benzyl group in the oxime side chain contains a 2-chloro-4-fluorophenyl substituent instead of a thiazole ring.
- The phenyl-thiazole core may enhance π-π stacking interactions compared to the methoxyphenyl group .
Compound B : 3-(4-Bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
Variation in the Oxime Side Chain
Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
- Molecular Formula : C₁₆H₁₁Cl₂F₃N₄OS₂
- Molar Mass : 467.31 g/mol
- Key Differences :
- Replaces the propanal oxime backbone with a pyrazole-carbaldehyde oxime.
- Incorporates a 3-chlorophenylsulfanyl group and a trifluoromethyl substituent.
- Implications :
Compound D : (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
Comparative Data Table
Research Findings and Implications
- For example, describes hydrazide reactions with oxazolones, and uses thiosemicarbazide intermediates .
- Biological Activity : Thiazole and pyrazole derivatives are frequently explored for antimicrobial, insecticidal, or anticancer properties. The chlorine and methoxy groups in the target compound may contribute to bioactivity by modulating electron density and steric effects .
- Structural Insights : Compounds with planar aromatic systems (e.g., ’s isostructural fluorophenyl derivatives) exhibit conformational flexibility, which could influence binding to biological targets .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Formation : React 4-methoxyphenyl precursors with thiazole derivatives under nucleophilic substitution conditions. For example, coupling 2-chloro-1,3-thiazol-5-ylmethyl chloride with a 3-oxopropanal oxime intermediate (derived from 4-methoxyacetophenone) in anhydrous dichloromethane or THF.
Oxime Formation : Use hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate buffer) to generate the oxime moiety.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying.
- Catalysts : Triethylamine or DMAP accelerates coupling reactions.
- Temperature : Maintain 0–5°C during sensitive steps (e.g., oxime formation) to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., oxime geometry) using SHELX-refined structures .
- HPLC : Monitor purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How can researchers design initial biological activity screens for therapeutic potential?
Methodological Answer:
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) via fluorescence-based assays .
Comparative Analysis : Use structural analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) to establish baseline activity .
Advanced Research Questions
Q. What methodologies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Systematic SAR Studies :
- Synthesize analogs with varied substituents (e.g., halogen position on thiazole, methoxy group para/meta).
- Perform parallel bioassays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Apply multivariate analysis (PCA or clustering) to correlate structural features with activity trends .
- Case Study : A 4-chlorophenyl analog showed 10-fold higher antimicrobial activity than the 4-methoxy derivative, likely due to enhanced lipophilicity .
Q. How should researchers interpret crystallographic data to confirm stereochemistry and conformation?
Methodological Answer:
- Software Tools :
- Key Metrics :
Q. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Prepare ligand (optimized DFT geometry) and receptor (e.g., COX-2 PDB: 3LN1).
- Score binding poses using the MM-GBSA method; prioritize poses with oxime oxygen forming H-bonds to catalytic residues .
- MD Simulations (GROMACS) :
- Simulate 100 ns trajectories to assess complex stability (RMSD <2 Å).
- Identify persistent interactions (e.g., π-π stacking between thiazole and Tyr385) .
Q. How to design SAR studies using analogs with varying substituents?
Methodological Answer:
- Guided Substituent Variation :
- Electron-Withdrawing Groups (e.g., Cl, NO2): Test impact on redox activity.
- Lipophilic Groups (e.g., methyl, benzyl): Evaluate membrane permeability via PAMPA assay.
- Case Study : Replacing the 4-methoxyphenyl with 3,4-dichlorophenyl increased logP by 1.2 units, correlating with enhanced blood-brain barrier penetration in murine models .
Q. What strategies address discrepancies between theoretical and observed NMR shifts?
Methodological Answer:
- DFT Calculations (Gaussian 16) :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate NMR chemical shifts (GIAO method); compare with experimental data.
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
